N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide
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Description
N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide have been designed and synthesized for evaluation against cancer cell lines. For example, a series of substituted benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, in comparison to a reference drug (Ravinaik et al., 2021).
Antimicrobial and Antifungal Agents
Novel derivatives with benzamide groups have been synthesized and tested for their antimicrobial and antifungal properties. For instance, certain thiazole and benzothiazole derivatives have demonstrated potent antimicrobial activities against a variety of pathogens (Bikobo et al., 2017). Additionally, new Schiff base benzamides were evaluated for antimicrobial activities, with some showing potent effects against bacterial and fungal strains (Karanth et al., 2018).
Enzyme Inhibition for Drug Development
Research on compounds with benzamide functionalities includes their use as enzyme inhibitors with potential therapeutic applications. For example, novel acridine and bis acridine sulfonamides were investigated for their inhibitory activity against carbonic anhydrase isoforms, relevant for treating conditions such as glaucoma and edema (Ulus et al., 2013).
Synthesis and Characterization
Several studies focus on the synthesis, characterization, and potential applications of benzamide derivatives in medicinal chemistry. These include exploring their properties for binding to nucleotide protein targets and evaluating their biological activities (Saeed et al., 2015).
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21-3-1-2-13-24(21)20-10-8-19(9-11-20)23-22(26)17-6-4-16(5-7-17)18-12-14-27-15-18/h4-12,14-15H,1-3,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROLNDSIVFAYCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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